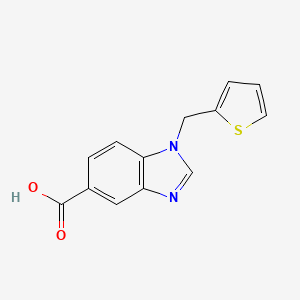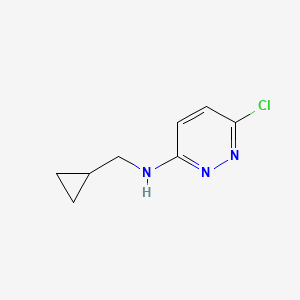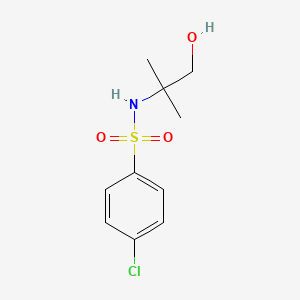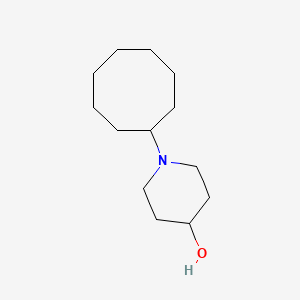
1-Cyclooctylpiperidin-4-ol
Vue d'ensemble
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives, such as 1-Cyclooctylpiperidin-4-ol, are being utilized in different therapeutic applications .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Applications De Recherche Scientifique
Biological Profile and Sigma Receptor Ligands
A study focused on the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, achieving high affinity for both sigma subtypes with the presence of specific moieties. The research identified a compound with a high affinity for sigma1 sites and favorable selectivity, suggesting its potential as a sigma1/sigma2 agonist. This compound's binding affinity to various receptors and transporters was insignificant, indicating specificity. Interestingly, sigma ligands were found to induce the expression of tissue transglutaminase (TG-2) in primary astroglial cell cultures differently, pointing towards the modulation of TG-2 by sigma ligands (Prezzavento et al., 2007).
Chronic Pain and NOP Receptor Agonists
Research on moderately selective nociceptin/orphanin FQ (NOP) receptor agonists revealed differential effects in acute versus chronic pain. The study conducted in mice with spinal nerve ligation (SNL) surgery showed that one compound increased tail-flick latency, indicating antinociceptive activity, which was blocked by an opioid antagonist but not by a NOP receptor antagonist. Both compounds tested had antiallodynic activity, suggesting that NOP receptor-mediated antiallodynia could be a potential treatment for chronic pain, either alone or in combination with morphine (Khroyan et al., 2011).
Mécanisme D'action
Target of Action
1-Cyclooctylpiperidin-4-ol is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The mode of action of this compound involves antagonistic activities against the CCR5 receptor . This means that the compound binds to the CCR5 receptor, preventing HIV-1 from entering the cell . The antagonistic activity of the compound is believed to be due to the presence of one basic nitrogen atom, which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the process of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 entry into cells . This is achieved by the compound’s antagonistic activity against the CCR5 receptor, which is an essential coreceptor for HIV-1 entry . By blocking this receptor, the compound can potentially slow the progression of HIV-1 infection .
Action Environment
The action environment of this compound is within the cellular environment, specifically at the site of the CCR5 receptor Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other molecules that may interact with the CCR5 receptor, the pH of the environment, and the presence of metabolic enzymes
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that there is potential for future research and development in this area.
Analyse Biochimique
Biochemical Properties
1-Cyclooctylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the notable interactions is with the chemokine receptor CCR5, which is a seven-transmembrane G-protein coupled receptor. This receptor is essential in the process of HIV-1 entry into cells. This compound has been evaluated for its potential as a CCR5 antagonist, which could block the receptor and prevent HIV-1 from entering cells . The nature of this interaction involves the binding of this compound to the CCR5 receptor, thereby inhibiting its function and preventing the virus from attaching and entering the host cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the nociceptin receptor, which is involved in pain signaling pathways. By binding to this receptor, the compound can alter pain perception and provide analgesic effects . Additionally, this compound can impact gene expression by modulating the transcription of genes involved in immune responses and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an antagonist to the CCR5 receptor, binding to it and preventing the receptor from interacting with its natural ligands. This inhibition can block the entry of HIV-1 into cells, thereby providing a potential therapeutic approach for preventing HIV infection . Furthermore, this compound can inhibit or activate enzymes involved in pain signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained interactions with target biomolecules . Over extended periods, the compound may undergo degradation, which can alter its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide therapeutic benefits, such as pain relief and inhibition of HIV-1 entry into cells . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes in the liver, which convert it into active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can influence its therapeutic potential and side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with target biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
1-cyclooctylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c15-13-8-10-14(11-9-13)12-6-4-2-1-3-5-7-12/h12-13,15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQBEFJIFSMGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




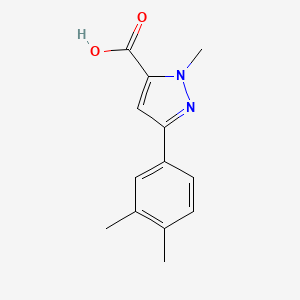
![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)

![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)
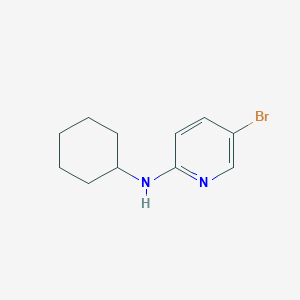

![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
